

Empesertib Technical Support Center: Off-Target Effects and Selectivity Profile

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Compound of Interest

Compound Name: *Empesertib*

Cat. No.: *B8068678*

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the off-target effects and selectivity profile of **empesertib** (BAY 1161909), a potent inhibitor of Monopolar Spindle 1 (MPS1) kinase.^{[1][2][3]} This resource is designed to assist researchers in designing experiments, interpreting data, and troubleshooting potential issues related to the selectivity of **empesertib**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **empesertib**?

A1: The primary target of **empesertib** is Monopolar Spindle 1 (MPS1), a serine/threonine kinase crucial for the spindle assembly checkpoint.^{[1][3]} **Empesertib** is a highly potent inhibitor of MPS1 with a reported IC₅₀ value of less than 1 nM.^{[2][4]}

Q2: What are the known off-target kinases of **empesertib**?

A2: At a concentration of 1 μ M, **empesertib** has been shown to inhibit c-Jun N-terminal kinase 2 (JNK2) and c-Jun N-terminal kinase 3 (JNK3).^[5] However, in a broad kinase panel of 230 kinases, no other significant off-target inhibition was observed at a concentration of 100 nM, indicating a high degree of selectivity at lower concentrations.^[5]

Q3: What are the recommended storage conditions for **empesertib**?

A3: For long-term storage, **empesertib** powder should be stored at -20°C for up to 3 years.^[4] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. ^[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.^[4]

Q4: What is the recommended solvent for preparing **empesertib** stock solutions?

A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **empesertib**.^{[1][3][4]}

Q5: How should I interpret the selectivity data for **empesertib** in my experiments?

A5: When using **empesertib**, it is crucial to consider the concentration being used. At concentrations well below 100 nM, the inhibitor is highly selective for MPS1. However, at concentrations approaching or exceeding 1 µM, off-target effects on JNK2 and JNK3 should be considered. It is advisable to perform dose-response experiments and use the lowest effective concentration to minimize the risk of off-target effects.

Quantitative Selectivity Profile

The following table summarizes the known on-target and off-target activities of **empesertib**.

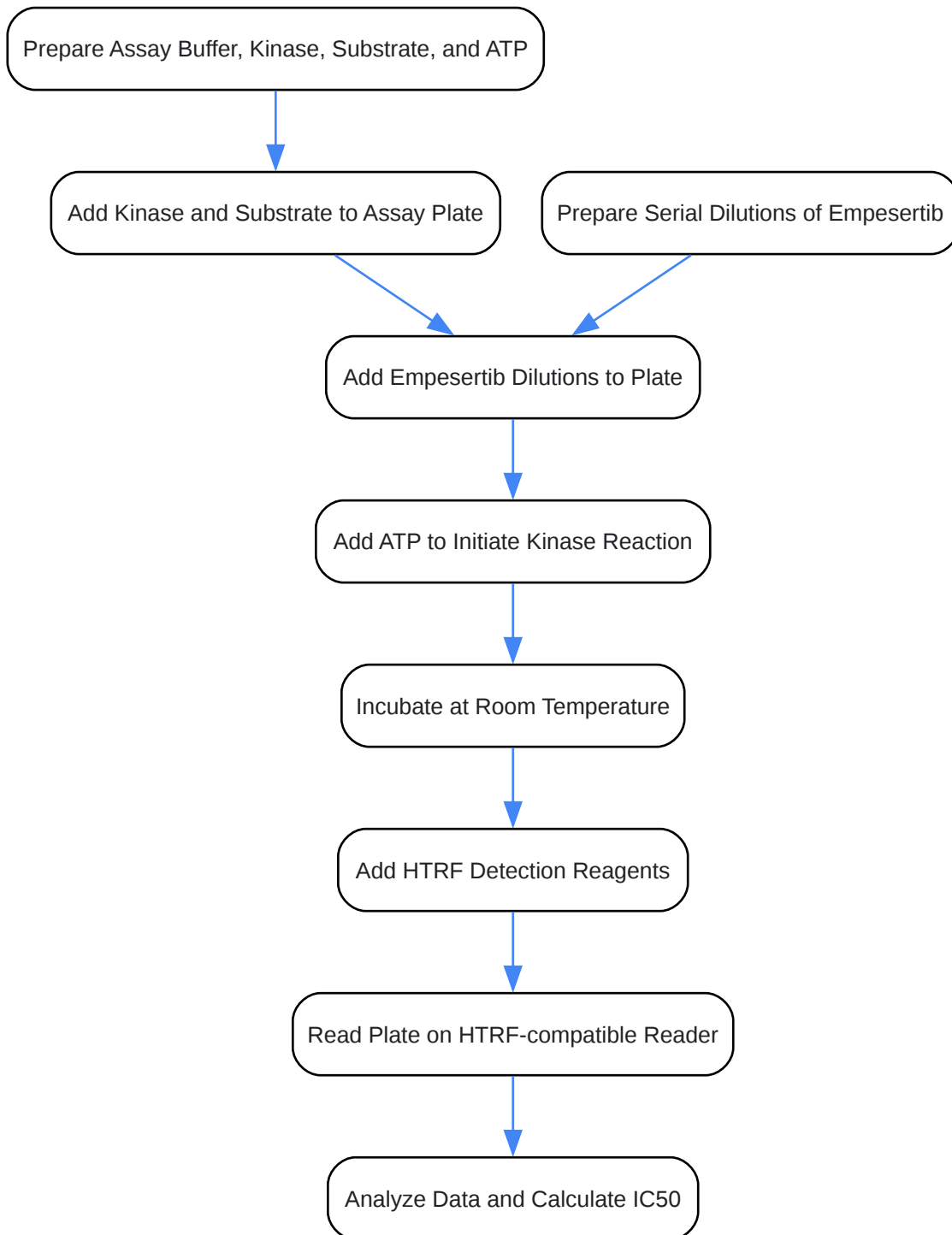
Target	Assay Type	IC50 / % Inhibition	Reference
MPS1 (TTK)	HTRF-based kinase assay	< 1 nM	^{[2][4]}
JNK2	Kinase Panel Screen	54% inhibition @ 1 µM	^[5]
JNK3	Kinase Panel Screen	84% inhibition @ 1 µM	^[5]
Kinase Panel (230 kinases)	Millipore Kinase Panel	No significant inhibition @ 100 nM	^[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is a general guideline for determining the in vitro potency of **empesertib** against a kinase of interest.

Workflow: In Vitro Kinase Inhibition Assay (HTRF)



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Workflow for a typical HTRF-based in vitro kinase assay.

Materials:

- Kinase of interest
- Kinase-specific substrate (e.g., biotinylated peptide)
- ATP
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
- **Empesertib**
- HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)
- 384-well low-volume microtiter plates
- HTRF-compatible plate reader

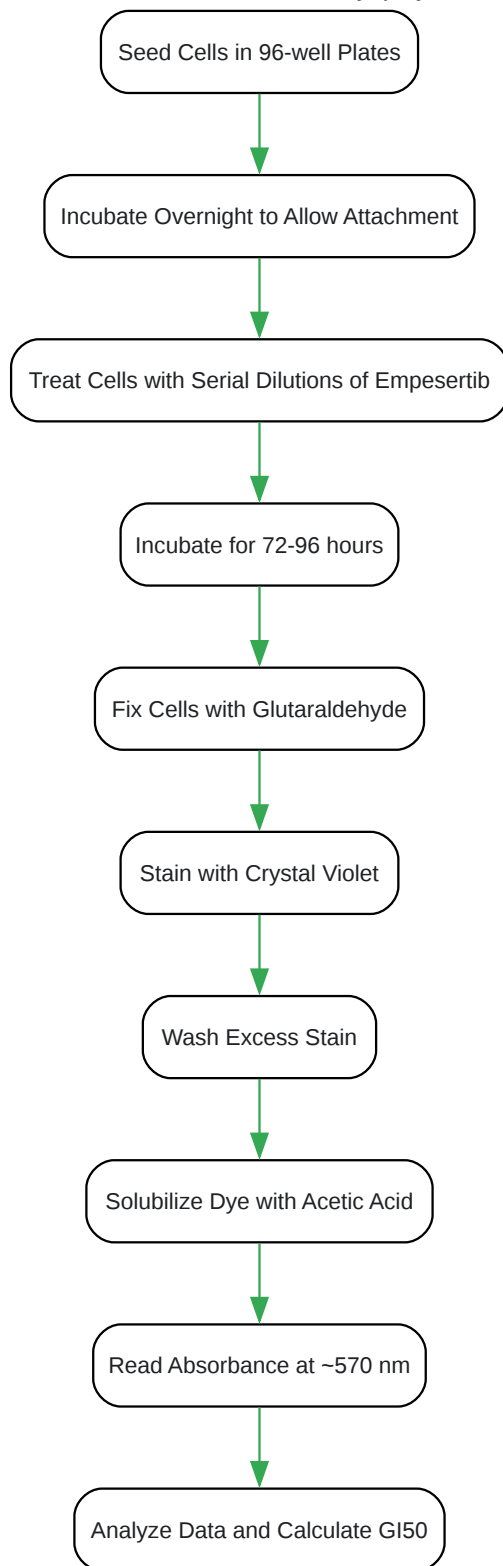
Procedure:

- Prepare serial dilutions of **empesertib** in DMSO.
- Add the kinase and substrate to the assay plate.
- Add the **empesertib** dilutions to the plate.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the K_m for the specific kinase.
- Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
- Stop the reaction and add the HTRF detection reagents.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
- Calculate the HTRF ratio and plot the data against the inhibitor concentration to determine the IC₅₀ value.

Cell Proliferation Assay (Crystal Violet Staining)

This protocol can be used to assess the effect of **empesertib** on the proliferation of cancer cell lines.

Workflow: Cell Proliferation Assay (Crystal Violet)



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Workflow for a crystal violet cell proliferation assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Empesertib**
- 96-well tissue culture plates
- Glutaraldehyde solution (e.g., 11%)
- Crystal Violet solution (0.1% in water)
- 10% Acetic Acid solution
- Plate reader

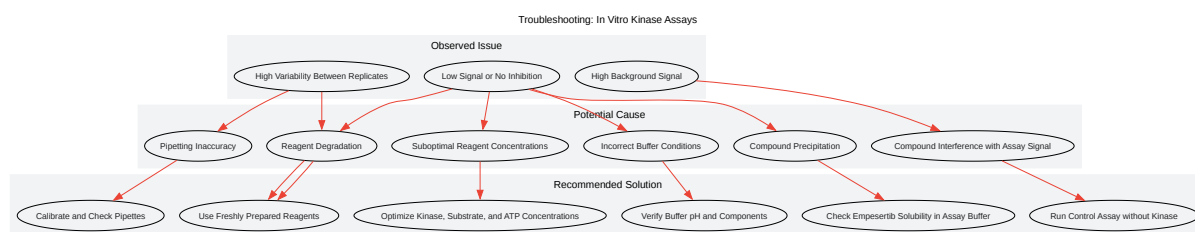
Procedure:

- Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Treat the cells with a serial dilution of **empesertib**. Include a DMSO-only control.
- Incubate the plates for 72-96 hours.
- Carefully remove the medium and fix the cells by adding a glutaraldehyde solution for 15 minutes at room temperature.
- Wash the plates with water and allow them to air dry.
- Stain the cells with the crystal violet solution for 20 minutes at room temperature.
- Wash the plates with water to remove excess stain and allow them to air dry.
- Solubilize the bound dye by adding 10% acetic acid to each well.
- Read the absorbance at approximately 570 nm using a plate reader.

- Plot the absorbance values against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Troubleshooting Guides

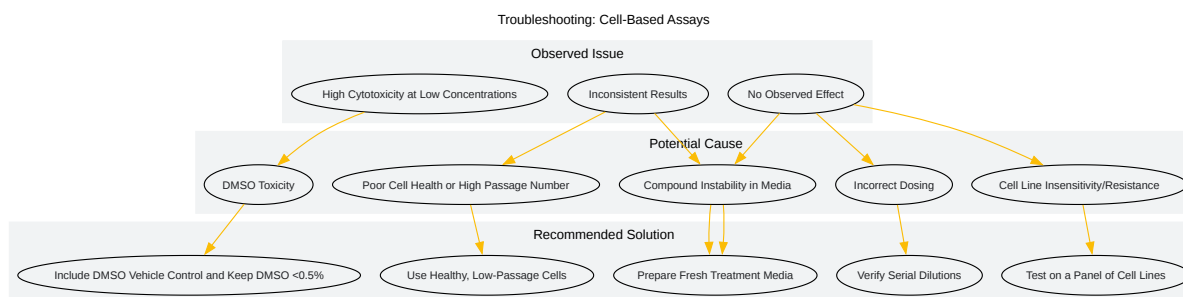
In Vitro Kinase Assays



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Troubleshooting common issues in in vitro kinase assays.

Cell-Based Assays



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Troubleshooting common issues in cell-based assays.

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